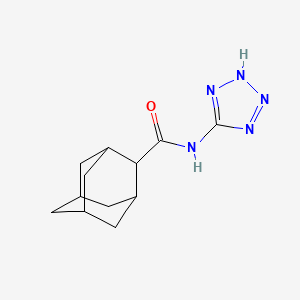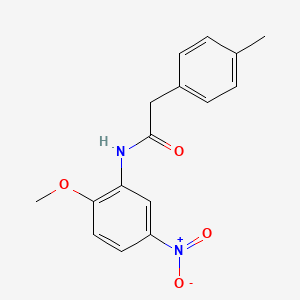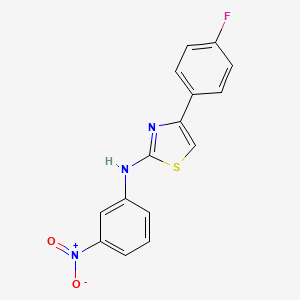
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide, also known as HMBD, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mechanism of Action
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide exerts its effects by chelating copper ions, which results in the formation of a stable 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide-copper complex. This complex can then interact with different biological molecules, such as proteins and enzymes, altering their biochemical and physiological properties. 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has been found to inhibit the activity of copper-dependent enzymes, such as superoxide dismutase, resulting in increased oxidative stress and cellular damage.
Biochemical and Physiological Effects:
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anti-cancer agent. 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has also been found to have neuroprotective effects, protecting neurons from oxidative stress and cell death. Additionally, 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for copper ions, making it a valuable tool for studying copper-dependent biological processes. However, there are also limitations to using 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide in lab experiments. 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide can be toxic to cells at high concentrations, making it important to use appropriate dosages. Additionally, 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide can interfere with other metal ions, such as iron and zinc, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide. One area of research is the development of 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the use of 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide as a potential anti-cancer agent. Additionally, further studies are needed to understand the mechanism of action of 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide and its interactions with other metal ions.
Synthesis Methods
The synthesis of 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-methyl-1H-benzimidazole-4,7-dione with hydroxylamine hydrochloride to form 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime. The second step involves the oxidation of the dioxime to form 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide. The final product is obtained after purification and isolation.
Scientific Research Applications
1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has been widely used in scientific research due to its ability to chelate metal ions, particularly copper (II) ions. This property makes it a valuable tool for studying different biological processes that involve copper ions. 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has been used to study the role of copper ions in the formation of protein aggregates, which are associated with various neurodegenerative diseases. 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has also been used to study the role of copper ions in the regulation of cellular signaling pathways.
properties
IUPAC Name |
N-(3-hydroxy-2-methyl-7-nitroso-1-oxidobenzimidazol-1-ium-4-yl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-4-11(15)7-5(9-13)2-3-6(10-14)8(7)12(4)16/h2-3,9,13,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVJEVUPFNGVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C=CC(=C2N1O)NO)N=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5831558.png)


![N-(3-chloro-4-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831579.png)


![{[5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5831601.png)
![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5831612.png)


![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)
